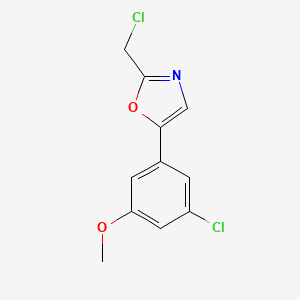
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a chloromethyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
- (3-Chloro-5-methoxyphenyl)cyclopropylmethanone
- (3-Chloro-5-methoxyphenyl)(1-methylcyclopropyl)methanone
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring and the chloromethyl group on the oxazole ring
特性
分子式 |
C11H9Cl2NO2 |
|---|---|
分子量 |
258.10 g/mol |
IUPAC名 |
5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-3-7(2-8(13)4-9)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3 |
InChIキー |
SKLMZDITALOZCG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=CN=C(O2)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)

![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)

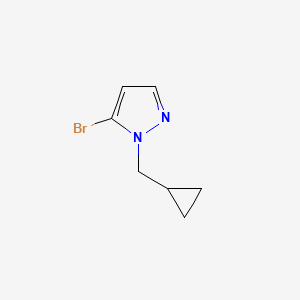
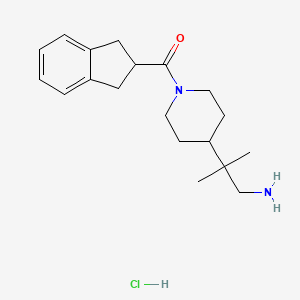
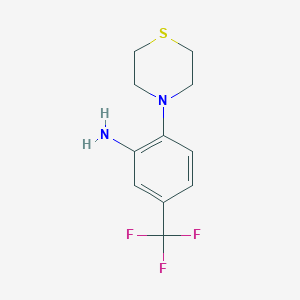
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
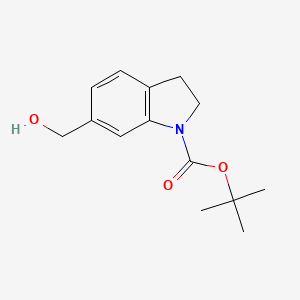
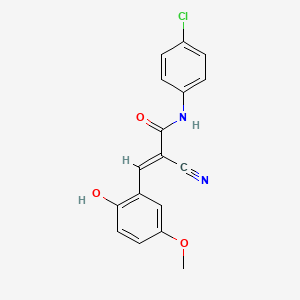
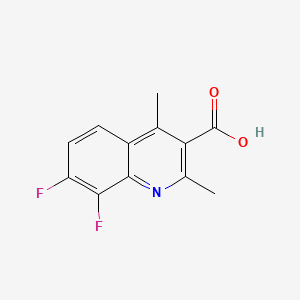
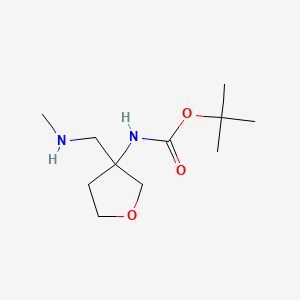
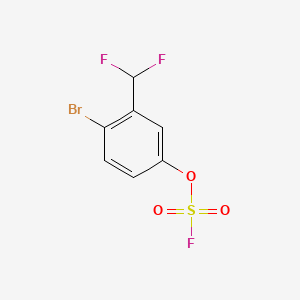
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
